Axl-IN-18 Biochemical Potency: Single-Digit Nanomolar AXL Inhibition
Axl-IN-18 demonstrates potent inhibition of AXL kinase activity in a biochemical assay, with an IC50 value of 1.1 nM [1]. This represents a high level of target engagement in a cell-free system, establishing the compound as a potent tool for studying AXL-dependent signaling.
| Evidence Dimension | Biochemical AXL inhibition (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Bemcentinib (R428/BGB324): 14 nM; SLC-391: 9.6 nM; Dubermatinib (TP-0903): 27 nM; Gilteritinib: 0.73 nM; Cabozantinib: 7 nM |
| Quantified Difference | Axl-IN-18 is ~13-fold more potent than Bemcentinib, ~9-fold more potent than SLC-391, and ~25-fold more potent than Dubermatinib in biochemical assays. |
| Conditions | In vitro biochemical kinase activity assay. |
Why This Matters
Superior potency in biochemical assays reduces the effective concentration required for target engagement, minimizing potential off-target effects due to mass action in cellular and in vivo experiments.
- [1] Zhuo L, et al. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. Eur J Med Chem. 2023 Dec 30;265:116090. View Source
